molecular formula C15H10N2O6 B608627 Lomofungin CAS No. 26786-84-5

Lomofungin

Numéro de catalogue: B608627
Numéro CAS: 26786-84-5
Poids moléculaire: 314.25 g/mol
Clé InChI: YDXARWIJAYOANV-ALCCZGGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Lomofungin has been found to interact with the Muscleblind-like (MBNL) family of proteins . These proteins bind to RNA containing an expanded CUG repeat (CUG exp), which is associated with myotonic dystrophy type 1 (DM1), a neuromuscular disorder . This compound inhibits the binding of MBNL1 to CUG exp, which has been shown to restore splicing regulation and correct phenotypes in DM1 models .

Cellular Effects

In cellular contexts, this compound has been shown to have distinct effects. It has been found to increase diffuse nucleoplasmic staining for MBNL1 in cells expressing CUG exp, suggesting a partial alleviation of MBNL1 sequestration . Its dimer, dithis compound, while more potent in inhibiting MBNL1-CUG exp binding, leads to a large increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MBNL1 and CUG exp RNA. This compound undergoes spontaneous dimerization in DMSO, producing dithis compound, which inhibits MBNL1-CUG exp binding 17-fold more potently than this compound itself . This leads to an increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Temporal Effects in Laboratory Settings

It has been observed that this compound can undergo spontaneous dimerization in DMSO to form dithis compound . This process influences the compound’s activity, as dithis compound is more potent in inhibiting MBNL1-CUG exp binding but also leads to an increase of CUG exp RNA in nuclear foci .

Metabolic Pathways

It is known that this compound is a phenazine compound, and phenazines are produced by pathways that branch from chorismate as a common precursor .

Transport and Distribution

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is involved in nuclear processes .

Subcellular Localization

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is localized in the nucleus

Analyse Des Réactions Chimiques

Types of Reactions: Lomofungin undergoes various chemical reactions, including hydroxylation and dimerization. The hydroxylation at the C-7 position is catalyzed by the flavin-dependent monooxygenase encoded by lomo10 . Additionally, this compound can spontaneously dimerize in dimethyl sulfoxide (DMSO), forming dithis compound .

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Lomofungin is unique among phenazine antibiotics due to its broad-spectrum activity and specific mechanism of action. Similar compounds include:

This compound’s ability to inhibit RNA synthesis and its broad-spectrum activity distinguish it from these similar compounds.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lomofungin involves the condensation of two molecules of 3-amino-5-hydroxybenzoic acid (AHBA) with one molecule of 2,4-diamino-6-hydroxypyrimidine (DHP) to form the final product. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme complex.", "Starting Materials": [ "3-amino-5-hydroxybenzoic acid (AHBA)", "2,4-diamino-6-hydroxypyrimidine (DHP)" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of AHBA using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS)", "Step 2: Protection of the amino group of DHP using a suitable protecting group such as tert-butoxycarbonyl (Boc)", "Step 3: Coupling of the protected AHBA and DHP using a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable catalyst such as N-hydroxybenzotriazole (HOBt)", "Step 4: Removal of the protecting groups from the coupled product using suitable conditions such as acidic hydrolysis to obtain the final product, Lomofungin." ] }

Numéro CAS

26786-84-5

Formule moléculaire

C15H10N2O6

Poids moléculaire

314.25 g/mol

Nom IUPAC

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate

InChI

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5-

Clé InChI

YDXARWIJAYOANV-ALCCZGGFSA-N

SMILES isomérique

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1

SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

SMILES canonique

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lomofungin;  NSC 106995;  NSC-106995;  NSC106995;  U-24,792;  U 24,792;  U24,792;  U 24792;  U-24792;  U24792; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.